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Compound of Interest

Compound Name: dapdiamide A

Cat. No.: B15566703

For Immediate Release

This technical guide provides an in-depth overview of Dapdiamide A, a member of the
dapdiamide family of antibiotics. This document is intended for researchers, scientists, and
drug development professionals interested in the chemical properties, biosynthesis, and
mechanism of action of this promising antibacterial agent.

Core Data Presentation

This section summarizes the key chemical identifiers for Dapdiamide A, providing a clear and

concise reference for researchers.
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Identifier

Value

Citation

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-[[(E)-4-

amino-4-oxobut-2-
enoyllamino]propanoyl]lamino]-

3-methylbutanoic acid

[1]

CAS Number

1196054-26-8

[1]

PubChem CID

45380223

[1]

InChl

InChl=1S/C12H20N405/c1-
6(2)10(12(20)21)16-
11(19)7(13)5-15-9(18)4-3-
8(14)17/h3-4,6-
7,10H,5,13H2,1-2H3,
(H2,14,17)(H,15,18)(H,16,19)
(H,20,21)/b4-3+/t7-,10-/m0/s1

[1]

InChlKey

JAGLEOBXISHNNM-
BRUQVKLWSA-N

[1]

SMILES

CC(C)--INVALID-LINK--
NC(=0)--INVALID-LINK--N

[1]

Experimental Protocols

Isolation and Identification of Dapdiamide A from
Pantoea agglomerans

The isolation of Dapdiamide A and other members of the dapdiamide family was achieved

through a bioassay-guided fractionation approach from a genomic DNA library of Pantoea
agglomerans strain CU0119.[1][2][3]

1. Cosmid Library Construction and Screening:

o A genomic DNA library of P. agglomerans CU0119 was constructed using a cosmid cloning

kit.[1]
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e The resulting cosmid clones were screened for antibiotic activity against the plant pathogen
Erwinia amylovora.[1][2][3]

e An active cosmid clone, designated 119C1, was identified, isolated, and retransformed into
E. coli to confirm its antibiotic activity.[1]

2. ldentification of the Biosynthetic Gene Cluster:

e A subclone of the active cosmid was subjected to transposon mutagenesis to identify the
genes responsible for dapdiamide biosynthesis.[1][2][3]

e This led to the identification of a cluster of nine open reading frames (ORFs) responsible for
the production of the dapdiamide family of antibiotics.[1]

3. Bioassay-Guided Fractionation:

e The E. coli subclone containing the identified gene cluster was cultured, and the culture
supernatant was fractionated.

o The fractions were tested for antibiotic activity against E. amylovora to guide the purification
process.

e Analysis of the active fractions using 1H NMR spectroscopy revealed the presence of
several structurally related compounds, including Dapdiamide A.[1]

4. Structure Elucidation:

e The structures of the isolated dapdiamide compounds, including Dapdiamide A, were
determined using 2D-NMR experiments and mass spectrometry.[1][2][3]

e The absolute configuration of Dapdiamide A was confirmed through chemical synthesis and
comparison of spectroscopic data (1H and 2D NMR) and specific rotation with the isolated
natural product.[1]

Signaling Pathways and Mechanisms of Action

Dapdiamide A exerts its antibacterial effect by targeting and inhibiting glucosamine-6-
phosphate synthase (GImS), a key enzyme in the bacterial cell wall biosynthesis pathway.[4][5]
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[6]

Biosynthesis of Dapdiamide A

The biosynthesis of Dapdiamide A involves a unique pathway that utilizes two unconventional
ATP-dependent amide ligases, DdaG and DdaF.[4]

Scaffold Assembly

ATP -> AMP + PPi . ATP -> ADP + Pi

Click to download full resolution via product page
Biosynthesis of Dapdiamide A.

The biosynthesis begins with the DdaG-catalyzed ligation of fumarate and L-2,3-
diaminopropionate (DAP) to form NB-fumaroyl-DAP.[4] This reaction proceeds through a
fumaroyl-AMP intermediate.[4] Following an amidation step to produce Nf-fumaramoyl-DAP,
the second amide ligase, DdaF, catalyzes the ATP-dependent ligation of L-valine to the
carboxylate of fumaramoyl-DAP, yielding Dapdiamide A.[4]

Inhibition of Glucosamine-6-Phosphate Synthase

Dapdiamide A is believed to act as a pro-drug.[5] It is transported into the target bacterial cell,
likely via an oligopeptide permease, where it is cleaved by intracellular peptidases to release
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the active warhead, N3-fumaramoyl-DAP.[4][7] This warhead then irreversibly inhibits
glucosamine-6-phosphate synthase (GImS).[4][5]
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Mechanism of GImS Inhibition.

The fumaramoyl group of the active warhead contains a reactive a,3-unsaturated amide.[4] The
catalytic cysteine residue in the glutaminase domain of GImS performs a Michael addition to
this electrophilic center, leading to the formation of a covalent bond and irreversible inactivation
of the enzyme.[4][5] This blockage of GImS disrupts the biosynthesis of UDP-N-
acetylglucosamine, an essential precursor for the bacterial cell wall, ultimately leading to cell
death.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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